molecular formula C20H15N5O7 B4882208 N-(3-methylphenyl)-2-[(2,4,6-trinitrophenyl)amino]benzamide

N-(3-methylphenyl)-2-[(2,4,6-trinitrophenyl)amino]benzamide

Cat. No. B4882208
M. Wt: 437.4 g/mol
InChI Key: ZIUVQYKQRNTNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-[(2,4,6-trinitrophenyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as TNP-470 and has been extensively studied for its anti-tumor and anti-angiogenic properties.

Mechanism of Action

TNP-470 inhibits angiogenesis by blocking the action of a protein called endothelial growth factor (VEGF). VEGF is responsible for the formation of new blood vessels, which is essential for the growth and spread of tumors. TNP-470 binds to the VEGF receptor and prevents the formation of new blood vessels, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
TNP-470 has been shown to have several biochemical and physiological effects. The compound inhibits the proliferation of endothelial cells and induces apoptosis (programmed cell death) in tumor cells. TNP-470 also reduces the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TNP-470 is its specificity for VEGF receptors, which makes it an effective anti-angiogenic agent. The compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, TNP-470 has limited solubility in water, which can make it difficult to administer in vivo. The compound also has a short half-life, which may limit its effectiveness in long-term treatments.

Future Directions

There are several future directions for the use of TNP-470 in scientific research. One area of interest is the development of TNP-470 analogs that have improved solubility and pharmacokinetic properties. Another direction is the use of TNP-470 in combination with other anti-cancer agents to enhance its effectiveness. The compound also has potential applications in the treatment of other diseases, such as age-related macular degeneration and diabetic retinopathy. Further research is needed to fully understand the potential of TNP-470 in these areas.
Conclusion:
In conclusion, TNP-470 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been extensively studied for its anti-tumor and anti-angiogenic properties and has shown promising results in preclinical studies. TNP-470 has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential of TNP-470 in the treatment of various diseases.

Scientific Research Applications

TNP-470 has been extensively studied for its anti-tumor and anti-angiogenic properties. The compound has been shown to inhibit the growth of various types of tumors, including breast, prostate, and lung cancers. TNP-470 works by inhibiting the formation of new blood vessels, which is essential for the growth and spread of tumors. The compound also has potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O7/c1-12-5-4-6-13(9-12)21-20(26)15-7-2-3-8-16(15)22-19-17(24(29)30)10-14(23(27)28)11-18(19)25(31)32/h2-11,22H,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUVQYKQRNTNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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